molecular formula C14H21ClO2SSi B2763825 3-((tert-Butyldimethylsilyl)oxy)-2-chloro-6-(methylthio)benzaldehyde CAS No. 2228154-44-5

3-((tert-Butyldimethylsilyl)oxy)-2-chloro-6-(methylthio)benzaldehyde

Cat. No.: B2763825
CAS No.: 2228154-44-5
M. Wt: 316.92
InChI Key: BZSFUCCQNBVKSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((tert-Butyldimethylsilyl)oxy)-2-chloro-6-(methylthio)benzaldehyde: is an organic compound characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group, a chloro substituent, and a methylthio group on a benzaldehyde core. This compound is of interest in organic synthesis due to its unique reactivity and the protective role of the TBDMS group, which can be selectively removed under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butyldimethylsilyl)oxy)-2-chloro-6-(methylthio)benzaldehyde typically involves multiple steps:

  • Protection of Hydroxyl Group: : The hydroxyl group on the benzaldehyde is protected using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. This step ensures that the hydroxyl group is protected during subsequent reactions.

  • Thiomethylation: : The methylthio group is introduced via nucleophilic substitution, often using methylthiolate salts (e.g., sodium methylthiolate) under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: : The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted benzaldehydes.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Sodium methylthiolate in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: 3-((tert-Butyldimethylsilyl)oxy)-2-chloro-6-(methylthio)benzoic acid.

    Reduction: 3-((tert-Butyldimethylsilyl)oxy)-2-chloro-6-(methylthio)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 3-((tert-Butyldimethylsilyl)oxy)-2-chloro-6-(methylthio)benzaldehyde serves as a versatile intermediate for the synthesis of more complex molecules. The TBDMS group provides protection for the hydroxyl group, allowing selective reactions at other sites.

Biology and Medicine

While specific biological applications of this compound are less documented, derivatives of benzaldehyde are often explored for their potential pharmacological properties, including antimicrobial and anticancer activities.

Industry

In the chemical industry, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique functional groups make it a valuable building block for designing novel compounds with specific properties.

Mechanism of Action

The mechanism of action for reactions involving 3-((tert-Butyldimethylsilyl)oxy)-2-chloro-6-(methylthio)benzaldehyde typically involves the reactivity of the aldehyde, chloro, and methylthio groups. The TBDMS group acts as a protecting group, preventing unwanted reactions at the hydroxyl site until it is selectively removed under acidic or fluoride ion conditions.

Comparison with Similar Compounds

Similar Compounds

  • 4-((tert-Butyldimethylsilyl)oxy)benzaldehyde
  • 3,5-Bis((tert-butyldimethylsilyl)oxy)benzaldehyde
  • (tert-Butyldimethylsilyloxy)acetaldehyde

Uniqueness

3-((tert-Butyldimethylsilyl)oxy)-2-chloro-6-(methylthio)benzaldehyde is unique due to the combination of the TBDMS protecting group, chloro, and methylthio substituents on the benzaldehyde core. This combination allows for selective reactions and the synthesis of complex molecules that are not easily accessible through other routes.

By understanding the synthesis, reactivity, and applications of this compound, researchers can leverage its unique properties for various scientific and industrial purposes.

Properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-2-chloro-6-methylsulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClO2SSi/c1-14(2,3)19(5,6)17-11-7-8-12(18-4)10(9-16)13(11)15/h7-9H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSFUCCQNBVKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C(=C(C=C1)SC)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClO2SSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.